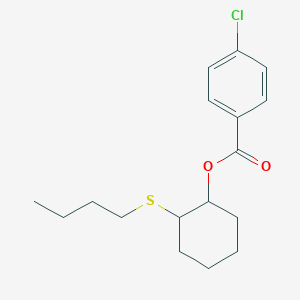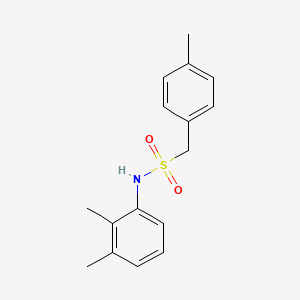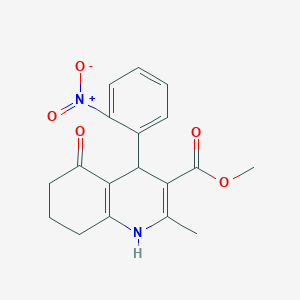![molecular formula C17H17IN2O B11110315 3-iodo-N'-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide](/img/structure/B11110315.png)
3-iodo-N'-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-N’-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide is an organic compound with the molecular formula C17H17IN2O This compound belongs to the class of hydrazides and is characterized by the presence of an iodine atom, a benzohydrazide moiety, and a substituted phenylpropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N’-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide typically involves the condensation of 3-iodobenzohydrazide with an appropriate aldehyde or ketone. One common method is as follows:
Starting Materials: 3-iodobenzohydrazide and 2-methyl-1-phenylpropanal.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic catalysts like glacial acetic acid can be used to facilitate the condensation reaction.
Procedure: The 3-iodobenzohydrazide is dissolved in the solvent, and the aldehyde is added dropwise. The mixture is then heated under reflux for several hours until the reaction is complete. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N’-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding hydrazine derivative.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups, such as nitro or carbonyl groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Reduction: The major product is the corresponding hydrazine derivative.
Oxidation: Products include nitro compounds or carbonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-iodo-N’-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its hydrazide moiety can interact with biological macromolecules, making it useful in drug design and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or bacterial infections.
Industry
In the industrial sector, 3-iodo-N’-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-iodo-N’-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazide moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The iodine atom and phenylpropylidene group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-N’-[(1E)-2-phenylpropylidene]benzohydrazide
- 3-iodo-N’-[(1E)-2-methyl-1-phenylethylidene]benzohydrazide
- 3-iodo-N’-[(1E)-2-methyl-1-phenylbutylidene]benzohydrazide
Uniqueness
Compared to similar compounds, 3-iodo-N’-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide is unique due to the specific substitution pattern on the phenylpropylidene group. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.
Properties
Molecular Formula |
C17H17IN2O |
|---|---|
Molecular Weight |
392.23 g/mol |
IUPAC Name |
3-iodo-N-[(E)-(2-methyl-1-phenylpropylidene)amino]benzamide |
InChI |
InChI=1S/C17H17IN2O/c1-12(2)16(13-7-4-3-5-8-13)19-20-17(21)14-9-6-10-15(18)11-14/h3-12H,1-2H3,(H,20,21)/b19-16+ |
InChI Key |
GMDSKHUCJAFKFH-KNTRCKAVSA-N |
Isomeric SMILES |
CC(C)/C(=N\NC(=O)C1=CC(=CC=C1)I)/C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(=NNC(=O)C1=CC(=CC=C1)I)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Naphthalen-1-YL)amino]-N'-[(E)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11110239.png)

![5-[(2-Hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid](/img/structure/B11110259.png)
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)furan-2-carboxamide](/img/structure/B11110261.png)
![N'-[(E)-anthracen-9-ylmethylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11110265.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]heptanehydrazide](/img/structure/B11110278.png)
![Cyclododecyl 2-[(phenylcarbonyl)amino]benzoate](/img/structure/B11110281.png)
![N-{3-[(2,6-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11110295.png)
![3-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate](/img/structure/B11110322.png)

![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(3,4-dichlorophenyl)butanamide](/img/structure/B11110332.png)

![Furan-2-carboxylic acid [2-oxo-1-phenethyl-1,2-dihydro-indol-(3Z)-ylidene-hydrazinocarbonylmethyl]-amide](/img/structure/B11110340.png)
![diphenyl{1,1,1-trichloro-4-[(2-methylpropyl)imino-kappaN]pent-2-en-2-aminato-kappaN}boron](/img/structure/B11110341.png)
